

Application Notes & Protocols for the Analysis of 10-Methylundecanoyl-CoA

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Compound of Interest

Compound Name: 10-Methylundecanoyl-CoA

Cat. No.: B15549864

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Introduction

10-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) molecule. BCFAs are found in various biological systems and are components of bacterial membranes, dairy products, and ruminant meats.[1][2][3] Their activated CoA thioesters, including potentially **10-Methylundecanoyl-CoA**, are crucial intermediates in metabolism and can act as signaling molecules.[4][5] For instance, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPAR α), a key regulator of lipid metabolism.[4][5] Accurate and robust analytical methods are therefore essential for elucidating the biological roles and potential therapeutic applications of **10-Methylundecanoyl-CoA**.

These application notes provide detailed protocols for the quantification and characterization of **10-Methylundecanoyl-CoA** using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties and Expected Analytical Behavior

While specific experimental data for **10-Methylundecanoyl-CoA** is scarce, its properties can be inferred from its structure as a C12 branched-chain fatty acyl-CoA.

Property	Expected Characteristic	Rationale
Molecular Formula	C33H58N7O17P3S	Based on the structure of coenzyme A and a 10-methylundecanoyl acyl chain. [6]
Molecular Weight	949.84 g/mol	Calculated from the molecular formula.[6]
Solubility	Soluble in aqueous buffers and polar organic solvents (e.g., methanol, acetonitrile).	The coenzyme A moiety is highly polar.
Chromatographic Behavior (Reversed-Phase)	Expected to be well-retained on C18 columns, eluting later than shorter chain acyl-CoAs and earlier than longer, more hydrophobic acyl-CoAs.	Based on the hydrophobicity of the C12 acyl chain.
Mass Spectrometric Behavior (ESI+)	Expected to ionize efficiently in positive electrospray ionization mode, likely forming [M+H] ⁺ and [M+2H] ²⁺ ions. A characteristic neutral loss of 507 Da (the Coenzyme A moiety) is expected upon fragmentation.[7]	Common behavior for acyl-CoAs.
NMR Spectral Features	Distinct signals for the methyl branch, methylene groups of the acyl chain, and the characteristic resonances of the coenzyme A moiety are expected.[8][9][10]	Based on the known NMR spectra of similar acyl-CoAs. [11]

Experimental Protocols

Protocol 1: Quantification of 10-Methylundecanoyl-CoA by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of **10-Methylundecanoyl-CoA** in biological matrices.[\[7\]](#)[\[12\]](#)[\[13\]](#)

1. Sample Preparation (from cell culture or tissue)

- Materials:
 - Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water[\[14\]](#)
 - Internal Standard (IS): C17:0-CoA or a stable isotope-labeled analog of **10-Methylundecanoyl-CoA**.
 - Methanol:water (1:1, v/v)
 - Centrifuge capable of 17,000 x g and 4°C.
- Procedure:
 - For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer to a microfuge tube.[\[14\]](#) For tissue, homogenize ~50 mg in an appropriate volume of cold TCA.
 - Spike the sample with a known amount of the internal standard solution.
 - Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds) on ice to ensure complete lysis.[\[14\]](#)
 - Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[\[14\]](#)
 - Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation:
 - UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Liquid Chromatography Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
 - Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[7]
 - Mobile Phase B: Acetonitrile with ammonium hydroxide.[7]
 - Flow Rate: 0.4 mL/min.
 - Gradient:

Time (min)	% B
0.0	10
2.0	10
8.0	90
10.0	90
10.1	10

| 12.0 | 10 |

- Injection Volume: 5-10 µL.
 - Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:

- Analyte: **10-Methylundecanoyl-CoA** (Precursor > Product)
- Internal Standard: (Precursor > Product)
- Note: The exact m/z values for precursor and product ions will need to be determined by direct infusion of a standard. A neutral loss scan of 507 is characteristic for acyl-CoAs.^[7]
- Optimize collision energy and other source parameters for maximum signal intensity.

3. Data Analysis and Quantification

- Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
- Determine the concentration of **10-Methylundecanoyl-CoA** in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Analysis of 10-Methylundecanoyl-CoA by HPLC with UV Detection

This protocol is suitable for the analysis of higher concentrations of **10-Methylundecanoyl-CoA** or for purification purposes.^{[15][16][17]}

1. Sample Preparation

- Follow the same sample preparation procedure as for LC-MS/MS, or a simpler extraction with a buffered organic solvent (e.g., acetonitrile/KH₂PO₄ buffer) if the sample matrix is less complex.

2. HPLC-UV Analysis

- Instrumentation:
 - HPLC system with a UV detector.
- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase A: 75 mM KH₂PO₄ buffer.[16]
- Mobile Phase B: Acetonitrile.[16]
- Flow Rate: 1.0 mL/min.
- Gradient:

Time (min)	% B
0.0	20
20.0	80
25.0	80
25.1	20

| 30.0 | 20 |

- Detection Wavelength: 260 nm (for the adenine moiety of Coenzyme A).[16]
- Column Temperature: 35°C.[16]

3. Data Analysis

- Quantification can be performed using an external standard curve generated from standards of known concentrations.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

NMR spectroscopy can be used to confirm the identity and purity of isolated **10-Methylundecanoyl-CoA**. [8]

1. Sample Preparation

- The sample must be purified, typically by preparative HPLC.
- Lyophilize the purified fraction to remove the mobile phase.
- Reconstitute the sample in deuterium oxide (D_2O).
- To prevent oxidation of the free sulfhydryl group of any contaminating Coenzyme A, it is recommended to degas the solvent and NMR tube with an inert gas like helium or argon.[8]

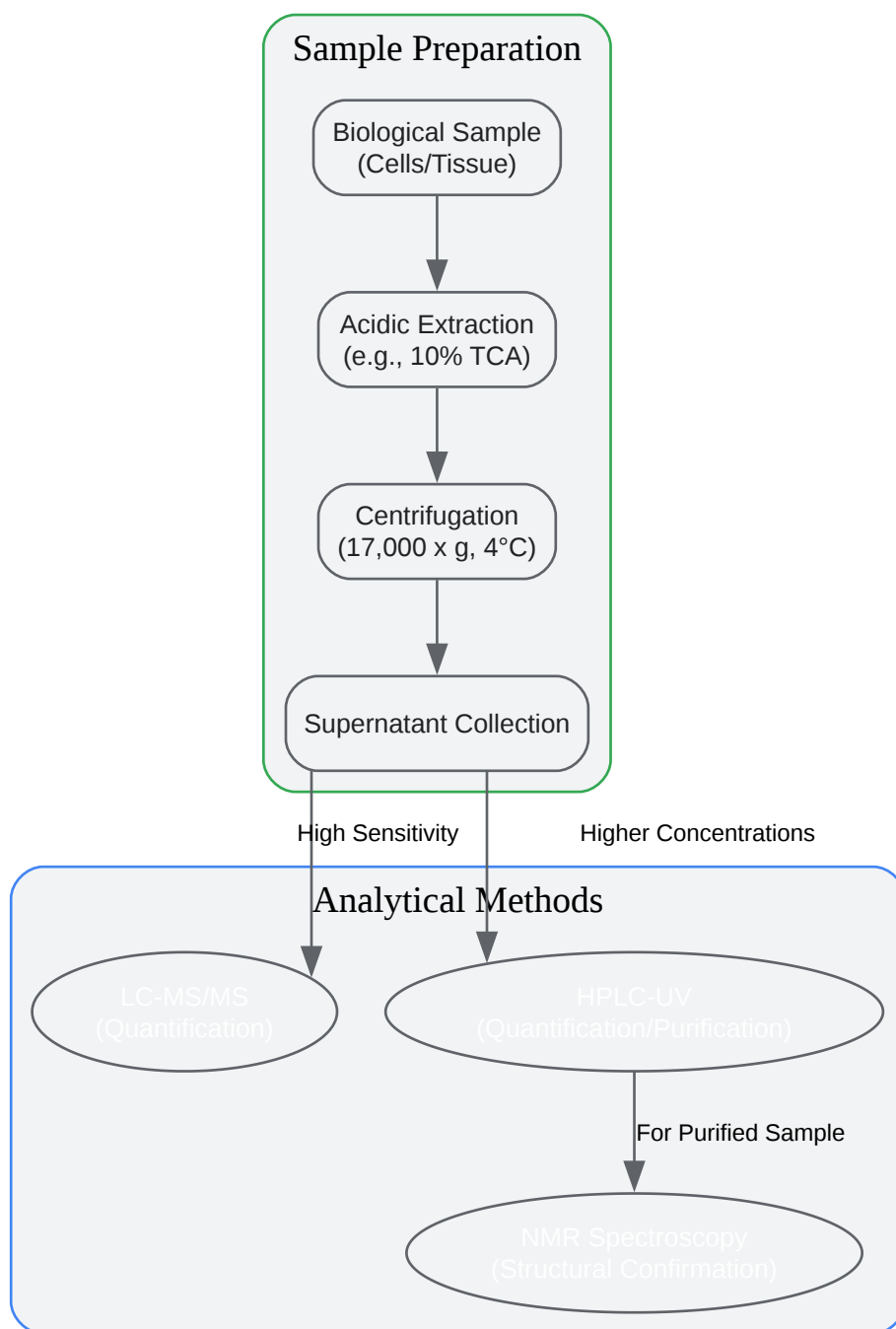
2. NMR Acquisition

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiment: 1D 1H NMR.
- Acquire the spectrum with appropriate parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

3. Spectral Interpretation

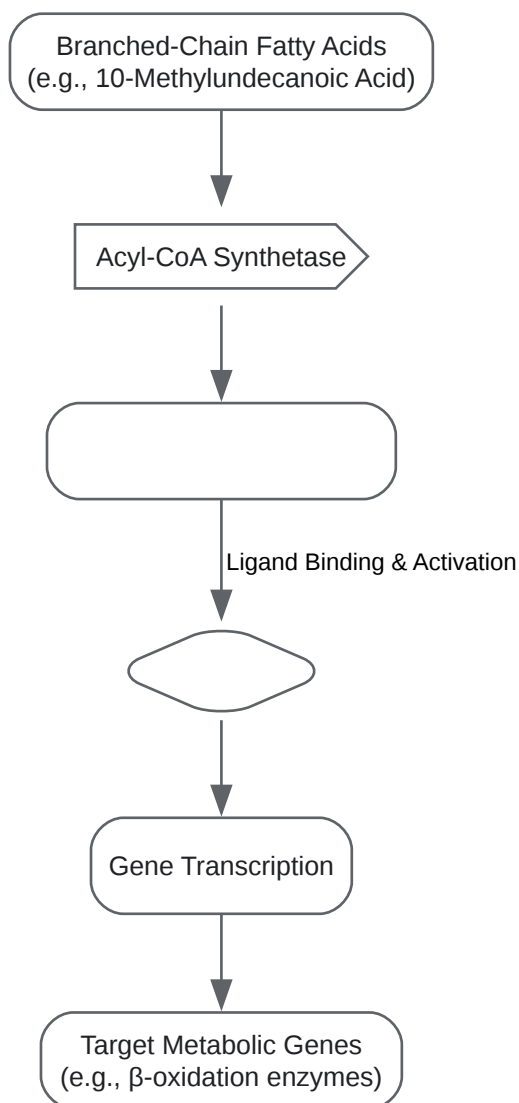
- The resulting spectrum should show characteristic peaks for the coenzyme A moiety and the 10-methylundecanoyl acyl chain.
- Compare the obtained spectrum with published spectra of similar acyl-CoAs for structural verification.[11]

Visualizations



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Caption: General experimental workflow for the analysis of **10-Methylundecanoyl-CoA**.



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Caption: Putative signaling pathway involving **10-Methylundecanoyl-CoA** and PPAR α .

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